molecular formula C8H6BrClO3 B1269143 2-(2-Bromo-4-chlorophenoxy)acetic acid CAS No. 77228-66-1

2-(2-Bromo-4-chlorophenoxy)acetic acid

Cat. No. B1269143
Key on ui cas rn: 77228-66-1
M. Wt: 265.49 g/mol
InChI Key: IQFPVGBBDOCAMI-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

A cooled (0° C.) solution of tert-butyl(2-bromo-4-chlorophenoxy)acetate (1.00 g; 3.11 mmol) in DCM (22 mL) was treated with trifluoroacetic acid (2.38 mL; 31.1 mmol). The reaction mixture was stirred at room temperature for 5 hours, the solvents were removed under vacuum to give the title compound (825 mg, quant.).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
2.38 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:17])[CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][C:10]=1[Br:16])(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[Br:16][C:10]1[CH:11]=[C:12]([Cl:15])[CH:13]=[CH:14][C:9]=1[O:8][CH2:7][C:6]([OH:17])=[O:5]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)Cl)Br)=O
Name
Quantity
22 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.38 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were removed under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=C(OCC(=O)O)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 825 mg
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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